3-[({4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]-N,N,N-trimethylpropan-1-aminium
Description
4-[3-(4-chlorophenyl)-4,5-dihydropyrazol-1-yl]-N-[3-(trimethylammonio)propyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a dihydropyrazol ring, and a benzenesulfonamide moiety, making it an interesting subject for scientific research.
Properties
Molecular Formula |
C21H28ClN4O2S+ |
|---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
3-[[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylamino]propyl-trimethylazanium |
InChI |
InChI=1S/C21H28ClN4O2S/c1-26(2,3)16-4-14-23-29(27,28)20-11-9-19(10-12-20)25-15-13-21(24-25)17-5-7-18(22)8-6-17/h5-12,23H,4,13-16H2,1-3H3/q+1 |
InChI Key |
GGBQOGPEEGGYGG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-4,5-dihydropyrazol-1-yl]-N-[3-(trimethylammonio)propyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the dihydropyrazol ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the benzenesulfonamide moiety is attached through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-4,5-dihydropyrazol-1-yl]-N-[3-(trimethylammonio)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[3-(4-chlorophenyl)-4,5-dihydropyrazol-1-yl]-N-[3-(trimethylammonio)propyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-4,5-dihydropyrazol-1-yl]-N-[3-(trimethylammonio)propyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it could act as an inhibitor of histamine H1 receptors, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Chlorophenylboronic acid
Uniqueness
4-[3-(4-chlorophenyl)-4,5-dihydropyrazol-1-yl]-N-[3-(trimethylammonio)propyl]benzenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
